4-(Trifluoromethylthio)bromobenzene
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Overview
Description
4-(Trifluoromethylthio)bromobenzene is a chemical compound with the molecular formula C7H4BrF3S. It is characterized by a benzene ring substituted with a bromine atom and a trifluoromethylthio group. This compound appears as a colorless liquid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylthio)bromobenzene typically involves the reaction of sodium trifluoromethanesulfinate with 4-bromothiophenol. This reaction is carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and other strong bases, typically under low-temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
4-(Trifluoromethylthio)bromobenzene is used in several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology and Medicine: Its derivatives may be explored for potential biological activities, although specific applications are not extensively documented.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)bromobenzene involves its participation in nucleophilic substitution reactions. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl trifluoromethyl sulfide
- 4-Bromophenyl trifluoromethyl sulphide
- 1-Bromo-4-(trifluoromethylthio)benzene
Uniqueness
4-(Trifluoromethylthio)bromobenzene is unique due to the presence of both a bromine atom and a trifluoromethylthio group on the benzene ring. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQBVMXLTBXNLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353019 |
Source
|
Record name | 1-Bromo-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333-47-1 |
Source
|
Record name | 1-Bromo-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethylthio)bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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